![molecular formula C30H22Se2 B14583633 Bis[(anthracen-9-yl)methyl]diselane CAS No. 61098-92-8](/img/structure/B14583633.png)
Bis[(anthracen-9-yl)methyl]diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(anthracen-9-yl)methyl]diselane is an organoselenium compound that features two anthracene groups attached to a diselane (Se-Se) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl]diselane typically involves the reaction of anthracene-9-carbaldehyde with selenium reagents. One common method is the reduction of anthracene-9-carbaldehyde with sodium borohydride (NaBH4) in the presence of selenium powder, followed by oxidative coupling to form the diselane linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(anthracen-9-yl)methyl]diselane can undergo various chemical reactions, including:
Oxidation: The diselane linkage can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The anthracene groups can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Nitrated or halogenated anthracene derivatives.
Scientific Research Applications
Bis[(anthracen-9-yl)methyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and studying their properties.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[(anthracen-9-yl)methyl]diselane involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The diselane linkage can be cleaved to form reactive selenium species, which can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: A compound with similar anthracene groups but different linkage.
9-(4-phenyl)anthracene: An anthracene derivative with a phenyl group substitution.
9,10-bis(phenylethynyl)anthracene: An anthracene derivative with phenylethynyl groups.
Uniqueness
Bis[(anthracen-9-yl)methyl]diselane is unique due to its diselane linkage, which imparts distinct redox properties and potential applications in various fields. The presence of two anthracene groups also contributes to its unique photophysical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61098-92-8 |
|---|---|
Molecular Formula |
C30H22Se2 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
9-[(anthracen-9-ylmethyldiselanyl)methyl]anthracene |
InChI |
InChI=1S/C30H22Se2/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-32-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2 |
InChI Key |
JCHUBXXWAOHRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Se][Se]CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


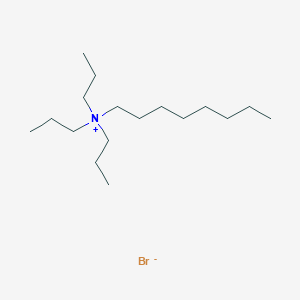
![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
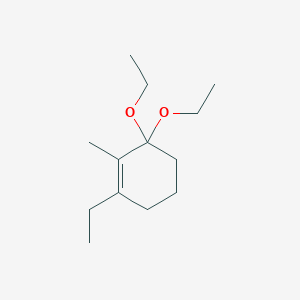
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
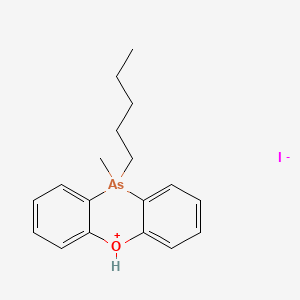
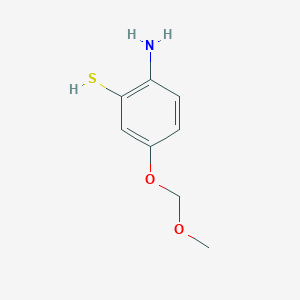
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
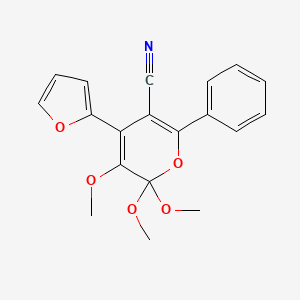
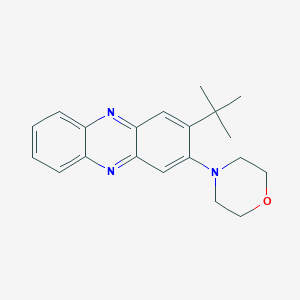
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
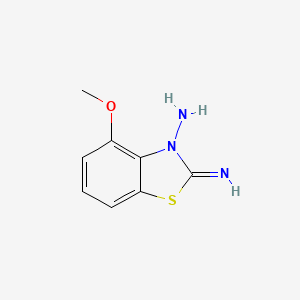
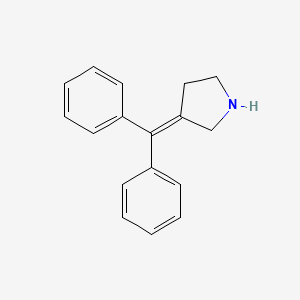
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
